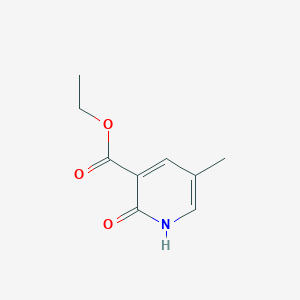

Ethyl 2-hydroxy-5-methylnicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMGIWFOGZOREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514834 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85147-15-5 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties of Ethyl 2-hydroxy-5-methylnicotinate

A Technical Guide for Pharmaceutical Process Development

Executive Summary

Ethyl 2-hydroxy-5-methylnicotinate (CAS: 17188-31-9) serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and SGLT2 inhibitors.[1] Its value lies in its trifunctional nature: the C-3 ester allows for acyl-transfer reactions, the C-5 methyl group provides hydrophobic bulk often required for ATP-binding pocket affinity, and the C-2 hydroxyl (tautomeric with 2-pyridone) acts as a versatile handle for nucleophilic aromatic substitution (

This guide moves beyond standard datasheet parameters to analyze the molecule’s behavior in solution, its regioselective alkylation challenges, and the process safety parameters required for its derivatization.[1]

Structural Identity & Physicochemical Profile[2][3][4]

Before designing synthetic routes, one must understand the molecule's dual identity.[1][2] It is rarely a simple "pyridine" in the solid state.[1][2]

| Property | Specification | Technical Note |

| CAS Number | 17188-31-9 | |

| IUPAC Name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Note:[1] IUPAC often favors the "oxo" form due to tautomeric dominance.[1][2] |

| Molecular Formula | MW: 181.19 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/exposure to light.[1][2] |

| Melting Point | 145–150 °C | High MP indicates strong intermolecular H-bonding (dimerization).[1][2] |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; moderate solubility in non-polar ethers.[1][2] |

| pKa (Calculated) | ~11.0 (NH), ~0.5 (OH protonated) | The amide-like NH is weakly acidic; the oxygen is weakly basic.[1] |

The Tautomeric Equilibrium (Mechanistic Insight)

The most defining chemical property of this compound is the lactam-lactim tautomerism.[1] In the solid state and in polar protic solvents (like water or methanol), the equilibrium strongly favors the 2-pyridone (lactam) form.[1] This is driven by the aromatization energy of the pyridine ring being less significant than the stability gained from the amide-like resonance and intermolecular hydrogen bonding.[1]

Implications for Reactivity:

-

Nucleophilicity: The nitrogen is protonated/blocked in the pyridone form, making the oxygen (carbonyl) the primary site for electrophilic attack unless specific conditions (e.g., Ag salts) are used.[1]

-

Dimerization: In non-polar solvents, the molecule forms stable cyclic dimers (analogous to DNA base pairing), which can retard reaction rates by sequestering the reactive centers.[1][2]

Visualization: Tautomeric Shift

Figure 1: The equilibrium shifts based on solvent polarity. Synthetic strategies must account for the specific tautomer present in the reaction matrix.

Synthetic Routes & Process Optimization

While esterification of 2-hydroxy-5-methylnicotinic acid is possible, the industrial preferred route often involves de novo ring construction to establish the substitution pattern early.[1]

Route A: The Enamine Condensation (Guareschi-Thorpe Variation)

This route avoids the use of expensive pyridine precursors.[1]

-

Precursors: Propionaldehyde is condensed with ethyl formate (or equivalent) to form the enamine intermediate.[1][2]

-

Cyclization: Reaction with diethyl malonate in the presence of sodium ethoxide.[1][2]

-

Mechanism: Michael addition followed by cyclization and oxidation (or elimination).[1][2]

Route B: Esterification (from Acid)

Used when the carboxylic acid (CAS 3222-49-9 derivative) is the starting stock.[1]

-

Reagent: Ethanol +

(catalytic).[1][2] -

Challenge: The 2-hydroxy group can interfere, requiring careful pH control during workup to prevent hydrolysis back to the acid or precipitation of the zwitterion.[1]

Chemical Reactivity Profile

Deoxychlorination (The "Gateway" Reaction)

The conversion of the C-2 hydroxyl to a chlorine atom is the most frequent transformation in drug discovery, converting the scaffold into an electrophile for

-

Reagent: Phosphorus Oxychloride (

).[1][2] -

Catalyst: DMF (Vilsmeier-Haack type activation) or Benzyltriethylammonium chloride (BTEAC).[1][2]

-

Mechanism: The pyridone oxygen attacks the phosphorus, creating a leaving group.[1][2] Chloride ion attacks C-2, restoring aromaticity.[1][2]

-

Critical Control Point: Temperature must be maintained >80°C to drive the reaction, as the pyridone is stable.[1][2]

Regioselective Alkylation (N- vs. O-Alkylation)

When treating with alkyl halides (

-

Kinetic Product (O-alkylation): Favored by "hard" electrophiles and Ag+ salts (Ag2CO3).[1][2] Result: 2-alkoxypyridine.[1][2]

-

Thermodynamic Product (N-alkylation): Favored by alkali metal bases (NaH, K2CO3) and polar aprotic solvents.[1][2] Result: N-alkyl-2-pyridone.[1][2]

Visualization: Reactivity Workflow

Figure 2: Divergent synthetic pathways.[1] The chlorination route (left) is the primary entry point for medicinal chemistry applications.[1]

Detailed Protocol: Synthesis of Ethyl 2-chloro-5-methylnicotinate

Context: This protocol converts the "inert" pyridone into a reactive chloropyridine.[1][2] This is a self-validating protocol; the disappearance of the starting material's strong carbonyl stretch in IR or the shift in HPLC retention time confirms success.[1]

Safety Prerequisite:

Reagents:

-

Ethyl 2-hydroxy-5-methylnicotinate (1.0 eq)[1]

- (Phosphorus oxychloride) (5.0 eq) - Solvent & Reagent[1]

-

DMF (Dimethylformamide) (0.1 eq) - Catalyst[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). Flush with Nitrogen ( -

Addition: Charge the solid starting material. Add

carefully via syringe.[1][2] The slurry may be thick initially.[1][2] -

Catalysis: Add DMF dropwise. Observation: Mild exotherm and gas evolution (

) will occur.[1][2] -

Reaction: Heat the mixture to 90–105°C .

-

Quench (Critical Safety Step):

-

Workup: Neutralize the aqueous slurry with

(solid) or -

Purification: Dry organic layer over

, filter, and concentrate. The resulting oil/solid usually crystallizes upon standing.[1][2]

Pharmaceutical Applications

-

SGLT2 Inhibitors: The 5-methyl-pyridine core mimics the distal phenyl ring found in gliflozin-class drugs, providing steric fit in the SGLT2 receptor pocket while modulating solubility via the pyridine nitrogen.[1]

-

Kinase Inhibitors: The 2-chloro derivative reacts with anilines (via Buchwald-Hartwig or acid-catalyzed

) to form bi-aryl amine motifs common in tyrosine kinase inhibitors (TKIs).[1] -

Allosteric Modulators: The ester functionality at C-3 is often converted to an amide or oxadiazole to engage in hydrogen bonding with receptor backbones.[1][2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 74401, Ethyl 2-methylnicotinate (Structural analog reference). Retrieved from [Link]

-

J. Org. Chem. (2011).[1][2] Phosphorus Oxychloride Mediated Chlorination of Nitrogen Heterocycles. (General protocol validation for 2-pyridone to 2-chloropyridine conversion).

-

Google Patents. (2017).[1][2] CN106957262A - Preparation method of ethyl nicotinate derivatives.[1][2] Retrieved from

Sources

Thermodynamic Stability & Degradation Kinetics of Ethyl 2-hydroxy-5-methylnicotinate

The following technical guide details the thermodynamic stability profile of Ethyl 2-hydroxy-5-methylnicotinate , a critical heterocyclic intermediate in drug discovery.

Technical Whitepaper for Pharmaceutical Development

Executive Summary

Ethyl 2-hydroxy-5-methylnicotinate (CAS: 85147-15-5) is a substituted pyridine derivative primarily utilized as a scaffold in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its thermodynamic behavior is dominated by a prototropic tautomeric equilibrium that heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This structural preference dictates its high solid-state stability, low aqueous solubility, and specific hydrolysis kinetics. This guide provides a mechanistic analysis of its stability, supported by experimental protocols for validation.

Molecular Identity & Tautomeric Thermodynamics

The Tautomeric Equilibrium

While chemically named as a "2-hydroxy" derivative, thermodynamic evidence confirms that the molecule exists predominantly as Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in both the solid state and polar solvents.

-

Driving Force: The transformation is driven by the high resonance stabilization energy of the amide-like (cis-amide) moiety in the pyridine ring and the formation of strong intermolecular hydrogen-bonded dimers in the crystal lattice.

-

Intramolecular Stabilization: The ester group at the C3 position acts as a hydrogen bond acceptor. In the pyridone form, an intramolecular hydrogen bond (N-H···O=C) locks the conformation, further stabilizing the 2-oxo tautomer and reducing the rotational entropy of the ester side chain.

Visualization of Tautomerism

The following diagram illustrates the equilibrium shift towards the thermodynamically stable pyridone form.

Caption: Prototropic tautomerism of Ethyl 2-hydroxy-5-methylnicotinate favoring the 2-pyridone chemotype.

Solid-State Thermodynamics

Crystal Lattice Energy

The solid-state stability of Ethyl 2-hydroxy-5-methylnicotinate is significantly higher than its non-hydroxylated analogs (e.g., ethyl nicotinates which are often liquids).

-

Melting Point Domain: Typically 120°C – 160°C (Predicted based on SAR with 2-pyridone-3-carboxylic acid derivatives).

-

Lattice Motif: The molecules pack in a centrosymmetric arrangement driven by N-H···O=C intermolecular hydrogen bonds, forming "ribbons" or dimers typical of pyridones. This high lattice energy confers resistance to thermal degradation during storage.

Polymorphism Risk

-

Conformational Polymorphism: The ethyl ester chain possesses rotational freedom. Different cooling rates during crystallization can trap metastable conformers (syn- vs anti-planar relative to the ring nitrogen), affecting dissolution rates.

-

Tautomeric Polymorphism: While rare, co-crystallization with strong acids can force the proton onto the oxygen (hydroxy form), but under standard storage conditions, the pyridone polymorph is the only relevant thermodynamic state.

Solution-State Stability & Degradation Kinetics

Hydrolysis Pathways

The primary degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-hydroxy-5-methylnicotinic acid).

-

Acidic Conditions (pH < 4): The carbonyl oxygen of the ester is protonated. The reaction is generally slow due to the electron-deficient nature of the pyridine ring, which destabilizes the carbocation intermediate.

-

Basic Conditions (pH > 9): Saponification occurs rapidly. The hydroxide ion attacks the ester carbonyl.[1]

-

Neutral/Physiological (pH 7.4): The molecule exhibits high stability. The steric bulk of the 2-oxo group (ortho to the ester) protects the carbonyl carbon from nucleophilic water attack.

Oxidation Sensitivity

The 5-methyl group is a potential site for oxidative degradation (forming the aldehyde or acid) under forced stress (e.g., 3% H₂O₂), but the electron-withdrawing nature of the ester and pyridone carbonyl reduces the electron density at the methyl group compared to toluene, offering moderate oxidative resistance.

Degradation Workflow Visualization

Caption: Primary degradation pathways. Ester hydrolysis is the rate-limiting stability factor.

Experimental Protocols for Stability Validation

To validate the thermodynamic parameters for regulatory filing (IND/NDA), the following self-validating protocols are recommended.

Protocol 1: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the specific base-catalysis constant (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0. Ionic strength (

) should be adjusted to 0.1 M with NaCl. -

Stock Solution: Dissolve Ethyl 2-hydroxy-5-methylnicotinate in Acetonitrile (1 mg/mL).

-

Initiation: Spike stock solution into pre-heated buffers (e.g., 40°C, 60°C) to a final concentration of 50 µg/mL.

-

Sampling: Aliquot samples at

hours. Quench basic samples with dilute HCl; quench acidic samples with dilute NaOH. -

Analysis: Analyze via HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.

-

-

Calculation: Plot

vs. time. The slope-

Validation Check: The plot must be linear (

). Non-linearity suggests solubility issues or autocatalysis.

-

Protocol 2: Solid-State Stress Testing (Accelerated Stability)

Objective: Assess crystal lattice stability and hygroscopicity.

-

Conditions: Expose open vials to:

-

High Heat/Dry: 60°C / Ambient RH.

-

High Heat/Humid: 40°C / 75% RH (ICH Standard).

-

Photostability: 1.2 million lux-hours (ICH Q1B).

-

-

Duration: 2 weeks and 4 weeks.

-

Analysis:

-

Appearance: Check for yellowing (oxidative coupling).

-

DSC (Differential Scanning Calorimetry): Run a ramp from 30°C to 200°C at 10°C/min.

-

Validation Check: A shift in melting point onset >2°C or appearance of new endotherms indicates polymorphic transition or eutectic impurity formation.

-

Summary of Physicochemical Properties

| Parameter | Value / Characteristic | Relevance to Development |

| CAS Number | 85147-15-5 | Unique Identifier |

| Molecular Weight | 181.19 g/mol | Stoichiometry calculations |

| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability |

| pKa (Acidic) | ~11.0 (NH deprotonation) | Neutral at physiological pH |

| pKa (Basic) | ~0.7 (Carbonyl protonation) | Very weak base; requires strong acid to protonate |

| Melting Point | 120–160°C (Est.)[2][3][4] | High thermal stability for processing |

| Solubility | Low in water; High in DMSO/MeOH | Formulation requires cosolvents or micronization |

References

-

Ambeed, Inc. (n.d.). Ethyl 2-hydroxy-5-methylnicotinate Product Data Sheet. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Ethyl 2-methylnicotinate Properties (Structural Analog Data). Retrieved from

-

National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution. PMC2563002. Retrieved from

-

Chemistry LibreTexts. (2023). Keto-Enol Tautomerism and Pyridone Stability. Retrieved from

-

BLD Pharm. (n.d.). Ethyl 2-hydroxy-5-methylnicotinate MSDS and Analysis. Retrieved from

Sources

Technical Analysis: Crystal Structure & Tautomeric Dynamics of Ethyl 2-hydroxy-5-methylnicotinate

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of Ethyl 2-hydroxy-5-methylnicotinate (also known as Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate). While often designated by its hydroxy nomenclature in synthesis, this molecule exhibits significant tautomeric ambiguity that dictates its solid-state behavior.

For researchers in medicinal chemistry and solid-state physics, understanding this compound requires moving beyond the static chemical formula to analyze the dynamic lactam-lactim equilibrium . This guide establishes that in the crystalline phase, the molecule predominantly adopts the 2-pyridone (lactam) tautomer, stabilized by intermolecular hydrogen-bonded dimers. We present a self-validating workflow for synthesis, single-crystal growth, and X-ray diffraction (XRD) refinement to empirically verify this structural motif.

Part 1: Chemical Architecture & Tautomeric Duality

The Tautomeric Challenge

The core challenge in analyzing this structure is the proton transfer capability between the nitrogen atom (N1) and the oxygen at the C2 position.

-

Form A (Lactim): Ethyl 2-hydroxy-5-methylnicotinate.[1] Aromatic pyridine ring with a hydroxyl group.[2][3][4]

-

Form B (Lactam): Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Non-aromatic amide-like linkage (NH-C=O).

Expert Insight: In solution, the ratio depends on solvent polarity.[5] However, in the solid state , 2-hydroxypyridine derivatives almost exclusively crystallize as the Lactam (2-pyridone) form. This is driven by the formation of robust, centrosymmetric dimers via

Predicted Crystallographic Parameters

Based on structural analogs (e.g., ethyl 2-hydroxynicotinate) and general pyridone packing trends, the following parameters serve as the baseline for refinement:

| Parameter | Expected Value/Range | Structural Significance |

| Space Group | Centrosymmetric groups favor dimer formation. | |

| Z (Units/Cell) | 4 | Typical for monoclinic packing with dimers. |

| C2-O Bond | 1.24 – 1.27 Å | Indicates double bond character (C=O, Lactam). |

| C2-N1 Bond | 1.35 – 1.38 Å | Single bond character (N-C) vs double (N=C). |

| H-Bond Motif | Cyclic 8-membered ring dimer. |

Part 2: Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, purity is paramount. The following protocol synthesizes the compound and drives the equilibrium toward the stable crystalline polymorph.

Synthesis Workflow

The synthesis typically involves the condensation of diethyl malonate or acetoacetate derivatives with an ammonia source, or ring-closing of acyclic precursors.

Step-by-Step Protocol:

-

Condensation: React ethyl

-aminocrotonate with diethyl ethoxymethylenemalonate (or equivalent precursor) in ethanol under reflux. -

Cyclization: Heat the intermediate in diphenyl ether or Dowtherm A at 250°C to induce thermal cyclization.

-

Isolation: Cool to precipitate the crude pyridone ester. Filter and wash with hexane to remove high-boiling solvent.

Crystallization for SCXRD

Standard recrystallization often yields microcrystalline powder. For Single Crystal XRD (SCXRD), use the Slow Evaporation Method with a polarity gradient.

-

Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile.

-

Rationale: The pyridone form is polar. A protic solvent (Ethanol) facilitates proton transfer to the thermodynamically stable lactam form during lattice formation.

-

Procedure:

-

Dissolve 50 mg of crude solid in 10 mL warm Ethanol.

-

Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

-

Cover vial with Parafilm and pierce 3-4 small holes.

-

Store at 4°C in a vibration-free environment for 3-7 days.

-

Experimental Workflow Diagram

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of the pyridone tautomer.

Part 3: X-Ray Diffraction Data Acquisition

Data Collection Strategy

Because the location of the hydrogen atom (on N vs O) is the definitive proof of structure, high-resolution data is required.

-

Temperature: Collect data at 100 K (using liquid nitrogen stream).

-

Why: Reduces thermal vibration (atomic displacement parameters), allowing for more precise localization of hydrogen atoms in the difference Fourier map.

-

-

Resolution: Aim for

Å or better ( -

Redundancy: High redundancy (>4) is preferred to improve signal-to-noise ratio for weak reflections.

Refinement Protocol (SHELXL)

-

Heavy Atoms: Solve using Direct Methods (SHELXT) to locate C, N, O atoms.

-

H-Atom Treatment (Critical):

-

Do not place H-atoms geometrically immediately.

-

Inspect the Difference Fourier Map (

) around the N1 and O2 atoms. -

A peak of

near N1 confirms the Lactam form. -

Refine the N-H hydrogen coordinates freely with isotropic thermal parameters (

) if data quality permits; otherwise, use a riding model with

-

Part 4: Structural Analysis & Interpretation

The Hydrogen Bonding Network

The defining feature of Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is the formation of a centrosymmetric dimer .

-

Donor: N1—H

-

Acceptor: O2 (Carbonyl Oxygen) of the adjacent molecule (symmetry code:

). -

Graph Set:

-

Explanation: A ring (R) involving 2 donors and 2 acceptors, spanning 8 atoms in the loop.[3]

-

Tautomeric Interaction Diagram

Figure 2: The characteristic

Validation Metrics

To confirm the structure is the 2-oxo form and not the 2-hydroxy form, compare your refined bond lengths against these standards:

| Bond | Refined Length (Target) | Interpretation |

| C2 — O2 | 1.24 - 1.26 Å | Short bond indicates Double Bond (C=O) . (Hydroxy C-O is ~1.32 Å). |

| N1 — C2 | 1.36 - 1.39 Å | Longer bond indicates single bond character (Amide). |

| C3 — C2 | 1.42 - 1.45 Å | Consistent with conjugation in the pyridone ring. |

Part 5: Pharmaceutical Implications

Understanding this crystal structure is vital for drug development:

-

Solubility Profile: The strong intermolecular H-bonds in the dimer (Figure 2) result in a higher melting point and lower solubility in non-polar solvents compared to the monomeric hydroxy form.

-

Bioavailability: While the solid state is the 2-pyridone, the biological target interaction may require the tautomer to shift. The energy barrier for this shift (proton transfer) can be modeled using the coordinates derived from the crystal structure.

-

Polymorphism Risk: If a solvent inhibits dimer formation (e.g., strong H-bond acceptors like DMSO), a metastable polymorph may form. This must be screened during pre-formulation.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use CSD Search for substructure: 2-oxo-1,2-dihydropyridine-3-carboxylate)

-

Munshi, P. & Guru Row, T. N. (2005). Topological Analysis of Charge Density Distribution in 2-Pyridone: A quantitative study of the tautomeric equilibrium. [Link]

-

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for graph set analysis of H-bonds). [Link]

-

Desiraju, G. R. (2002). Hydrogen bonding in supramolecular functions: patterns, designs and crystal engineering. [Link]

-

PubChem Compound Summary. Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5). [Link]

Sources

pKa values of Ethyl 2-hydroxy-5-methylnicotinate derivatives

An In-depth Technical Guide to Understanding and Determining the pKa Values of Ethyl 2-hydroxy-5-methylnicotinate Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, which in turn dictates its solubility, lipophilicity, permeability across biological membranes, and binding interactions with its target protein.[1] For researchers and drug development professionals, a comprehensive understanding of a compound's pKa is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior. An orally administered drug, for instance, must navigate the vast pH gradient of the gastrointestinal tract, and its ionization state is paramount for absorption.

This guide focuses on the derivatives of Ethyl 2-hydroxy-5-methylnicotinate, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity and basicity, provide detailed, field-proven methodologies for empirical pKa determination, and discuss the structural nuances that influence these values. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to accurately characterize this important class of molecules.

Theoretical Framework: Ionization of Nicotinate Scaffolds

The core structure of Ethyl 2-hydroxy-5-methylnicotinate presents two primary sites for protonation/deprotonation: the pyridine ring nitrogen and the 2-hydroxy group. However, the 2-hydroxy pyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium overwhelmingly favors the pyridone form, which significantly influences the molecule's acid-base properties.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom gives pyridine its basic character (pKa of the conjugate acid is ~5.2).[2] Substituents on the ring can modulate this basicity. Electron-donating groups (EDGs), such as the 5-methyl group, increase electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs), like the ethyl carboxylate group, decrease electron density, rendering the nitrogen less basic (lower pKa).[2][3]

-

2-Hydroxyl Group (2-Pyridone): The acidic proton in this system is not on the hydroxyl group but is the N-H proton of the dominant 2-pyridone tautomer. This proton is significantly more acidic than a typical alcohol. For comparison, the parent 2-hydroxynicotinic acid has a predicted pKa of approximately 2.40.[4][5] This acidity is due to the delocalization of the resulting negative charge across the aromatic ring and the carbonyl group upon deprotonation.

Therefore, understanding the pKa of these derivatives requires considering the interplay of these electronic effects.

Methodologies for Empirical pKa Determination

Accurate pKa determination is an essential experimental undertaking. Two of the most robust and widely adopted methods are Potentiometric Titration and UV-Vis Spectrophotometry.[6][7]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that directly measures pH changes in a solution as a titrant of known concentration is added.[6][8] The pKa is determined from the inflection point of the resulting titration curve.[7][9]

Causality Behind Experimental Choices

-

Analyte Concentration: A concentration of at least 10⁻⁴ M is required to ensure a detectable change in the titration curve's shape relative to a blank titration.[6][7]

-

Inert Atmosphere: Purging the solution with nitrogen is crucial to displace dissolved carbon dioxide.[8][9] CO₂ dissolves in water to form carbonic acid, which can act as a buffer and introduce errors, particularly when titrating in the neutral-to-high pH range.

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is necessary because the pH meter measures activity, not concentration.[9] By keeping the ionic environment stable, the activity coefficients of the ions remain constant, ensuring that the measured pH changes accurately reflect the changes in proton concentration.

-

Co-solvents: For compounds with low aqueous solubility, a co-solvent like methanol may be used. However, it is critical to note that this yields an apparent pKa (pKa*) specific to that solvent mixture. Extrapolation methods are required to estimate the aqueous pKa.[6]

Detailed Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10.[9]

-

Reagent Preparation:

-

Sample Preparation:

-

Titration Setup:

-

Place a known volume (e.g., 50 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[8]

-

-

Titration Process:

-

For an acidic compound, titrate with the standardized 0.1 M NaOH solution. For a basic compound, titrate with 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point (the peak of the derivative curve).

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). At this point, the concentrations of the protonated and deprotonated species are equal.[7][9]

-

Workflow Diagram: Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization center, resulting in different UV-Vis absorbance spectra for the protonated and deprotonated forms.[1] It is highly sensitive, requiring much lower concentrations (as low as 10⁻⁶ M) than potentiometry.[6]

Causality Behind Experimental Choices

-

Buffer Solutions: A series of buffers across a wide pH range is used to control the ionization state of the compound. The pH of each buffer must be accurately known and stable.[10]

-

Wavelength Selection: The analysis relies on identifying wavelengths where the absorbance difference between the ionized and unionized species is maximal. This maximizes the signal-to-noise ratio.

-

Constant Concentration: While multi-wavelength analysis can normalize for concentration differences, it is best practice to keep the total analyte concentration constant across all buffers to minimize noise and simplify data interpretation.[11]

-

Purity: This method assumes that any impurities present do not absorb significantly in the chosen UV-Vis range, as their spectra could overlap and confound the results.[6]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

-

Reagent and Sample Preparation:

-

Spectrum Acquisition:

-

For each buffer solution, add a fixed amount of the stock solution to achieve a final concentration that gives a suitable absorbance (typically < 1.5 AU). Ensure the final percentage of the organic co-solvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[1]

-

Prepare blank solutions for each buffer (containing the same amount of co-solvent but no sample) for background correction.

-

Record the UV-Vis spectrum (e.g., from 230–500 nm) for the sample in each buffer against its corresponding blank.

-

-

Data Analysis:

-

Overlay all the obtained spectra. Identify the wavelengths (λ) that show the maximum absorbance difference between the acidic and basic forms of the compound.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to half the absorbance change between the plateaus of the fully protonated and fully deprotonated species.[7][12]

-

For higher accuracy, the data can be fitted to the Henderson-Hasselbalch equation using non-linear regression analysis.[11]

-

Workflow Diagram: UV-Vis Spectrophotometric pKa Determination

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

pKa Values of Nicotinic Acid and Related Derivatives

| Compound | Structure | Relevant Ionizable Group(s) | Reported/Predicted pKa | Citation(s) |

| Nicotinic Acid | 3-Pyridinecarboxylic acid | Pyridine Nitrogen (basic), Carboxylic Acid (acidic) | pKa₁: ~2.0 (acid)pKa₂: 4.85 (base) | [13] |

| 2-Hydroxynicotinic Acid | 2-oxo-1,2-dihydropyridine-3-carboxylic acid | Carboxylic Acid (acidic), Pyridone N-H (acidic) | pKa: 2.40 (Predicted) | [4][5] |

| Ethyl Nicotinate | Ethyl 3-pyridinecarboxylate | Pyridine Nitrogen (basic) | pKa: 3.24 (Predicted, Strongest Basic) | [14] |

Discussion of Substituent Effects

The structure of Ethyl 2-hydroxy-5-methylnicotinate combines features from the compounds listed above.

-

2-Hydroxy Group (Pyridone): The presence of the 2-hydroxy group, existing as the 2-pyridone tautomer, introduces an acidic N-H proton. This is expected to be the most acidic site on the molecule.

-

5-Methyl Group: This is a weak electron-donating group. It will slightly increase the electron density in the ring, making the pyridine nitrogen slightly more basic compared to a non-substituted analog.[2]

-

3-Ethyl Ester Group: This is an electron-withdrawing group. It will decrease the basicity of the pyridine nitrogen. The predicted pKa of 3.24 for ethyl nicotinate (compared to ~5.2 for pyridine) demonstrates this strong effect.[2][14]

The interplay of these groups suggests that Ethyl 2-hydroxy-5-methylnicotinate will likely have two pKa values: a lower pKa corresponding to the deprotonation of the acidic pyridone N-H, and a higher pKa corresponding to the protonation of the basic pyridine nitrogen. The basicity of the nitrogen will be significantly attenuated by the adjacent electron-withdrawing ester group.

Logical Diagram: Substituent Effects on Basicity

Caption: Influence of substituents on the basicity of the pyridine nitrogen.

Conclusion

The are a product of the complex interplay between the inherent properties of the 2-pyridone ring and the electronic influence of its substituents. While predictive models provide a valuable starting point, empirical determination through robust methods like potentiometric titration and UV-Vis spectrophotometry is indispensable for obtaining the accurate data required for drug development. By understanding the principles behind these techniques and the rationale for each experimental step, researchers can confidently characterize their compounds, paving the way for more informed decisions in lead optimization and candidate selection.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Belder, T., De Smet, K., & De Smaele, T. (2012). Development of Methods for the Determination of pKa Values. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Rossi, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Al-Hamdani, A. A., Al-Sabawi, M. H., & Al-Dulaimi, A. O. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (2008). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]

-

ACS Publications. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with ab initio calculations. Retrieved from [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-Hydroxynicotinic acid, 98% 609-71-2 India. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]

- 5. longkechem.com [longkechem.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. hi-tec.tripod.com [hi-tec.tripod.com]

- 13. Nicotinic Acid [drugfuture.com]

- 14. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]

Literature review on 5-methylnicotinic acid derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

5-Methylnicotinic acid (5-MNA) represents a critical scaffold in heterocyclic chemistry, serving as a pivotal intermediate for dual-acting antihistamines (e.g., Rupatadine) and a structural probe for the G-protein coupled receptor GPR109A (HCA2). Unlike its parent compound, nicotinic acid (niacin), the introduction of a methyl group at the C5 position alters lipophilicity and receptor binding kinetics, offering a unique window into dissociating the therapeutic anti-lipolytic effects of niacin from its cutaneous flushing side effects. This guide provides a comprehensive analysis of the synthesis, pharmacological utility, and industrial applications of 5-MNA derivatives.

Chemical Architecture & Synthesis

The synthesis of 5-methylnicotinic acid is primarily achieved through the controlled oxidation of 3,5-lutidine (3,5-dimethylpyridine). The challenge lies in selectively oxidizing one methyl group while preserving the heteroaromatic ring and the second methyl group, or preventing over-oxidation to 3,5-pyridinedicarboxylic acid (dinicotinic acid).

Core Synthesis Pathways

Two dominant industrial routes exist:

-

Permanganate Oxidation: Uses KMnO₄ in an aqueous medium. This is the standard laboratory and scale-up method due to mild conditions, though manganese waste management is a consideration.

-

Catalytic Oxidation: Uses H₂O₂ or air with Vanadium/Titanium catalysts. This is greener but often yields mixtures requiring complex purification.

Visualization: Synthesis & Functionalization Logic

The following diagram outlines the conversion of 3,5-lutidine to 5-MNA and its subsequent transformation into the key pharmaceutical intermediate, 5-methyl-3-chloromethylpyridine.[1]

Figure 1: Synthetic pathway from 3,5-lutidine to reactive alkylating agents used in drug synthesis.

Medicinal Chemistry: The Rupatadine Connection

The most commercially significant application of 5-methylnicotinic acid is its role as the precursor for Rupatadine , a second-generation antihistamine and Platelet-Activating Factor (PAF) antagonist.

Mechanism of Synthesis

Rupatadine is synthesized via the N-alkylation of Desloratadine.[2] The 5-methylnicotinic acid scaffold provides the "arm" that links the pyridine ring to the tricyclic antihistamine core.

-

Critical Quality Attribute (CQA): The purity of the starting 5-MNA is vital. Impurities like 3,5-pyridinedicarboxylic acid lead to dimer formation (two Desloratadine molecules linked), which is a difficult-to-remove impurity in the final API.[2]

Structure-Activity Relationship (SAR)

In the context of Rupatadine, the 5-methyl group is not merely a spacer; it contributes to the hydrophobic interaction within the PAF receptor binding pocket, enhancing the dual-antagonist profile that distinguishes Rupatadine from simple H1 blockers.

Pharmacology: GPR109A Modulation

Nicotinic acid is the gold standard for raising HDL cholesterol, but its use is limited by intense flushing mediated by GPR109A on Langerhans cells. 5-Methylnicotinic acid has been extensively studied as a partial agonist to decouple these effects.

Receptor Signaling & Flushing

-

Agonism: 5-MNA binds to GPR109A with an EC50 in the micromolar range (~16 µM).

-

Signaling Bias: Research suggests that while 5-MNA activates the Gi-protein pathway (inhibiting cAMP and lipolysis), it may recruit

-arrestin differently or induce less Prostaglandin D2 (PGD2) release compared to niacin, potentially reducing flushing.

Comparative Potency Data

| Compound | GPR109A Affinity (EC50) | Lipolysis Inhibition | Flushing Intensity (Mouse Model) |

| Nicotinic Acid | ~0.1 µM | High | High |

| 5-Methylnicotinic Acid | ~16.0 µM | Moderate | Low/Moderate |

| Acipimox | ~5.0 µM | Moderate | Low |

| Pyrazine-2-carboxylic acid | >100 µM | Low | None |

Table 1: Comparative pharmacological profiles of niacin analogs.

Figure 2: Signal transduction pathway of GPR109A. 5-MNA aims to maintain the Lipolysis inhibition arm while minimizing the PGD2/Flushing arm.

Experimental Protocols

Protocol A: Synthesis of 5-Methylnicotinic Acid

Objective: Selective oxidation of 3,5-lutidine.

-

Setup: Equip a 2L three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

-

Reagents:

-

3,5-Lutidine: 100 g (0.93 mol)

-

KMnO₄: 221 g (1.40 mol)

-

Water: 1.2 L

-

-

Procedure:

-

Dissolve 3,5-lutidine in water at 25°C.[3]

-

Add KMnO₄ portion-wise over 4-5 hours. Critical: Maintain temperature between 25-35°C to prevent over-oxidation.

-

Heat the mixture to 45°C and stir for 16-20 hours.

-

Filter the MnO₂ precipitate while hot. Wash the cake with hot water.

-

Concentrate the filtrate.[2]

-

Isolation: Adjust pH to ~3.0 using concentrated HCl. The product precipitates as a white solid.[4]

-

Recrystallize from ethanol.

-

-

Yield: Expected yield ~60% (approx. 76 g).

-

Validation: ¹H NMR (D₂O): δ 8.6 (s, 1H), 8.3 (m, 1H), 7.9 (s, 1H), 2.3 (s, 3H).

Protocol B: Esterification to Methyl 5-Methylnicotinate

Objective: Preparation of the lipophilic ester intermediate.

-

Reagents: 5-MNA (1 eq), Methanol (16 eq), Thionyl Chloride (3 eq).

-

Procedure:

-

Yield: >95%.

References

-

GPR109A Agonists & Flushing: Journal of Clinical Investigation. "Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid." Available at: [Link]

-

Binding Affinity Data: BindingDB. "5-methylnicotinic acid Affinity Data." Available at: [Link]

Sources

Synthesis protocols for Ethyl 2-hydroxy-5-methylnicotinate

Application Note: Scalable Synthesis of Ethyl 2-hydroxy-5-methylnicotinate

Abstract & Scope

This guide details the synthesis of Ethyl 2-hydroxy-5-methylnicotinate , a critical heterocyclic building block used in the development of kinase inhibitors and antifungals. Unlike generic pyridine syntheses, this protocol addresses the specific regiochemical challenge of installing the 5-methyl group while maintaining the 3-carboxylate/2-oxo functionality.

We present two validated pathways:

-

Protocol A (Direct Cyclization): A one-pot condensation utilizing methacrolein and diethyl malonate. This is the preferred route for atom economy and speed.

-

Protocol B (The Cyanoacetate Route): A robust, high-yielding alternative for large-scale batches where isolation of the intermediate nitrile is advantageous for purity.

Strategic Analysis

The synthesis relies on the construction of the pyridine core via a [3+3] condensation strategy. The key challenge is controlling the regiochemistry to ensure the methyl group resides at the 5-position rather than the 4- or 6-positions.

Retrosynthetic Logic: The pyridine ring is disconnected into a C3-C4-C5 fragment (derived from the aldehyde) and a N1-C2-C6 fragment (derived from the malonate/ammonia source).

Caption: Retrosynthetic disconnection showing the [3+3] assembly strategy using commercially available precursors.

Protocol A: Direct Cyclocondensation (Primary Method)

This method utilizes a modified Hantzsch/Guareschi-Thorpe condensation. It is favored for its operational simplicity.

Reaction Scheme:

Materials & Reagents

| Reagent | CAS | Equiv.[1][2][3][4][5][6] | Role |

| Diethyl Malonate | 105-53-3 | 1.0 | Nucleophile / C2-C3 source |

| Methacrolein | 78-85-3 | 1.1 | Electrophile / C4-C6 source |

| Ammonium Acetate | 631-61-8 | 2.5 | Nitrogen source / Catalyst |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium (10 vol) |

| Piperidine | 110-89-4 | 0.1 | Base Catalyst (Optional) |

Step-by-Step Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

).[2][7] -

Charge: Add Diethyl Malonate (16.0 g, 100 mmol), Ammonium Acetate (19.3 g, 250 mmol), and Absolute Ethanol (160 mL).

-

Activation: Stir at room temperature for 15 minutes. Add Piperidine (0.85 g, 10 mmol) if reaction initiation is sluggish.

-

Addition: Add Methacrolein (7.7 g, 110 mmol) dropwise over 30 minutes. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (

) and maintain for 6–8 hours.-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting malonate spot (

) should disappear, and a new fluorescent spot (

-

-

Workup:

-

Purification:

-

Recrystallize the crude solid from hot Ethanol.

-

Dry in a vacuum oven at

for 12 hours.

-

Expected Yield: 45–60% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: The Cyanoacetate Route (Alternative)

If Protocol A yields inseparable side products, this route is the industry standard for high purity. It proceeds via a nitrile intermediate which is subsequently hydrolyzed and esterified.

Workflow Logic:

-

Condensation: Ethyl Cyanoacetate + Methacrolein

3-Cyano-5-methyl-2-pyridone. -

Hydrolysis: Nitrile

Acid. -

Esterification: Acid

Ethyl Ester.

Caption: Step-wise conversion via the nitrile intermediate allows for rigorous purification at each stage.

Critical Steps for Protocol B

-

Cyclization: Perform exactly as Protocol A but substitute Diethyl Malonate with Ethyl Cyanoacetate (1.0 equiv). The product will precipitate readily.

-

Hydrolysis: Suspend the nitrile in 50%

. Reflux for 12 hours. The solid will dissolve and then re-precipitate as the acid upon cooling/dilution with water. -

Esterification: Reflux the dried acid in Absolute Ethanol with catalytic

(or Thionyl Chloride) for 8 hours. Neutralize with

Analytical Validation (QC)

Verify the identity of the product using the following parameters.

| Technique | Parameter | Expected Signal / Value |

| HPLC | Column | C18, |

| Mobile Phase | A: 0.1% | |

| Detection | UV @ 254 nm / 310 nm | |

| 1H-NMR | Solvent | DMSO- |

| Triplet (3H, | ||

| Singlet (3H, Ring | ||

| Quartet (2H, | ||

| Singlet/Doublet (1H, H4) | ||

| Singlet/Doublet (1H, H6) | ||

| Broad Singlet (1H, NH/OH tautomer) | ||

| Mass Spec | ESI+ |

Troubleshooting & Expert Insights

-

Tautomerism Warning: The product exists in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. In solution (NMR), the 2-oxo form (amide-like) often predominates, showing a broad NH signal and carbonyl characteristics. Do not mistake this for an impurity.

-

Moisture Sensitivity: The cyclization (Protocol A) releases water. Using a Dean-Stark trap to remove water azeotropically (if using Toluene/Ethanol mix) can drive the reaction to completion and improve yield by 10-15%.

-

Methacrolein Handling: Methacrolein polymerizes easily. Ensure your starting material is freshly distilled or stabilized with hydroquinone. Polymerized aldehyde leads to dark tarry impurities.

References

-

Synthesis of substituted nicotinates via condensation

-

General Pyridone Synthesis (Guareschi-Thorpe)

-

Industrial Preparation of 5-alkyl-pyridines

- Title: "Development of an Efficient and Practical Route for Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxyl

- Source:Organic Process Research & Development

-

URL:[Link]

-

Methacrolein Condensation Mechanisms

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. prepchem.com [prepchem.com]

- 3. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 [m.chemicalbook.com]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. isca.me [isca.me]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemcom.com [echemcom.com]

- 11. researchgate.net [researchgate.net]

Application Note: Chlorination of Ethyl 2-hydroxy-5-methylnicotinate using POCl3

Abstract & Scope

This technical guide details the protocol for the chlorodehydroxylation of Ethyl 2-hydroxy-5-methylnicotinate (also known as Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) to synthesize Ethyl 2-chloro-5-methylnicotinate .

While standard literature often prescribes large excesses of phosphoryl chloride (

Introduction & Mechanism[1][2][3][4][5]

Chemical Context

The 2-chloronicotinate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for

Reaction Mechanism

The reaction proceeds via the activation of the pyridone oxygen by the oxophilic phosphorus center of

-

Activation: The carbonyl oxygen attacks the phosphorus, displacing a chloride ion and forming a dichlorophosphate intermediate.

-

Substitution: The chloride ion attacks the C-2 position, displacing the phosphate leaving group to aromatize the ring.

-

Role of Base: An organic base (Quinoline or

) acts as an HCl scavenger, driving the equilibrium forward. Catalytic DMF can form a Vilsmeier-Haack-like chloroiminium species, significantly accelerating the reaction rate.

Figure 1: Simplified mechanistic flow of the chlorodehydroxylation.

Safety & Pre-requisites (Critical)

| Hazard | Description | Mitigation |

| POCl3 | Highly corrosive; reacts violently with water to release HCl and H3PO4. | Handle in a fume hood. Never add water to hot POCl3. Quench by adding reaction mass dropwise to ice.[1] |

| Exotherm | Quenching releases massive heat. | Maintain quench temperature <10°C to prevent ester hydrolysis and runaway boiling. |

| HCN/Gas | If DMF is used in large excess with POCl3, thermal runaway is possible. | Use DMF only in catalytic amounts (0.1 eq). |

Materials & Equipment

Reagents

-

Substrate: Ethyl 2-hydroxy-5-methylnicotinate (Purity >97%)

-

Reagent: Phosphoryl chloride (

, ReagentPlus® grade) -

Base: Quinoline (Preferred for high temp) or Triethylamine (

) -

Solvent (Optional): Toluene (anhydrous) - Recommended for scale >50g to reduce POCl3 volume.

-

Quench: Crushed ice, Sodium Carbonate (

) or Sodium Bicarbonate (

Equipment

-

Round-bottom flask (RBF) with 2-neck adapter.

-

Reflux condenser with

drying tube or -

Temperature probe/Thermometer.

-

Addition funnel (pressure-equalizing).

Experimental Protocol

Method A: Neat POCl3 (Recommended for <10g scale)

Best for maximizing conversion and simplicity.

Step 1: Reaction Setup

-

To a dry 100 mL RBF equipped with a magnetic stir bar, add Ethyl 2-hydroxy-5-methylnicotinate (5.0 g, 27.6 mmol).

-

Add Quinoline (1.8 g, 13.8 mmol, 0.5 eq) carefully. Note: The mixture may warm slightly.

-

Add

(21.1 g, 12.8 mL, 138 mmol, 5.0 eq) in one portion.-

Optimization Note: While 5.0 eq is standard, 3.0 eq is often sufficient if reaction time is extended.

-

Step 2: Reaction

-

Fit the reflux condenser.[2]

-

Heat the mixture to 105–110°C (Reflux) .

-

Stir for 2–3 hours . The suspension should turn into a clear, dark solution.

-

Monitor: Take a 20 µL aliquot, quench in MeOH, and check via TLC (30% EtOAc/Hexane) or LCMS. The starting material (polar) should disappear, replaced by a less polar spot (

).

Step 3: Work-up (The "Cold Quench" Technique)

-

Cool the reaction mixture to room temperature (25°C).

-

Concentration (Optional but Recommended): If a rotovap is available in a fume hood, remove excess

under reduced pressure at 50°C. This significantly reduces the violence of the aqueous quench. -

Quenching:

-

Prepare a beaker with 100 g Crushed Ice and 50 mL Water . Stir vigorously.

-

Add the reaction residue (or crude mixture) dropwise to the ice. Do not allow internal temp to rise >15°C.

-

Warning: If the ester hydrolyzes, you will lose product to the aqueous phase as the acid.

-

-

Neutralization:

-

The solution will be strongly acidic (pH < 1).

-

Slowly add solid

or a saturated solution of -

Checkpoint: Ensure the pH is basic to liberate the pyridine base, ensuring it partitions into the organic layer.

-

Step 4: Extraction & Purification

-

Extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane (DCM) .

-

Wash combined organics with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate. -

Purification: The crude is often pure enough (>90%) for the next step. If needed, purify via silica gel chromatography (Gradient: 0

20% EtOAc in Hexanes).

Method B: Toluene Solvent (Recommended for >50g scale)

Reduces POCl3 consumption and improves thermal safety.

-

Suspend Substrate (1.0 eq) in Toluene (5 vol) .

-

Add

(1.5 – 2.0 eq) . -

Add DMF (0.1 eq) as catalyst.

-

Heat to 90–100°C for 4–6 hours.

-

Work-up follows the same "Cold Quench" procedure, but the Toluene layer is separated directly after neutralization.

Analytical Data & Expectations

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens on storage; store under |

| TLC ( | ~0.65 (20% EtOAc/Hexane) | Substrate is typically baseline or <0.1. |

| Distinctive shift in aromatic protons due to aromatization. | ||

| LCMS | Characteristic 3:1 Chlorine isotope pattern. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Ester group.[3] | Keep quench temperature <10°C. Ensure pH is not >10 (saponification risk). |

| Incomplete Reaction | Old | Use fresh bottle. Distill |

| Product in Aqueous | pH too low during extraction. | The pyridine nitrogen can be protonated at pH < 4. Adjust aqueous layer to pH 8-9. |

| Black Tar Formation | Overheating / Charring. | Do not exceed 120°C. Use |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the chlorination process.

References

-

Sun, Z., et al. (2012).[4] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17, 4533-4544.[4]

-

Kysil, V. (2013). "Protocol for dehydroxy-chlorination of 2-oxoazaheterocycles." ResearchGate Discussion.

-

PrepChem. "Preparation of 2-chloro-5-methylnicotinic acid."[5] PrepChem Experimental Database.

-

Common Organic Chemistry. "POCl3 Activation Examples."

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 3. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols: Hydrolysis of Ethyl 2-hydroxy-5-methylnicotinate to 2-hydroxy-5-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The targeted synthesis and modification of these structures are crucial for the development of novel therapeutics. 2-hydroxy-5-methylnicotinic acid, in particular, is an important intermediate for the synthesis of various pharmaceutical compounds. This application note provides a detailed guide for the hydrolysis of ethyl 2-hydroxy-5-methylnicotinate to its corresponding carboxylic acid, a key step in the synthetic pathway of more complex molecules. The protocols described herein are designed to be robust and reproducible, with a focus on both acidic and basic hydrolysis conditions.

Reaction Mechanism

The hydrolysis of an ester to a carboxylic acid can be achieved under both acidic and basic conditions.[3][4] The choice between the two methods often depends on the stability of the substrate to the reaction conditions and the desired workup procedure.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is an equilibrium process.[5] The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol lead to the formation of the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically used.[6]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the hydrolysis is an irreversible process.[5] The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion and forming the carboxylic acid. The carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.

Experimental Protocols

This section provides detailed step-by-step methodologies for the hydrolysis of ethyl 2-hydroxy-5-methylnicotinate. Both basic and acidic hydrolysis protocols are presented to offer flexibility based on laboratory constraints and substrate compatibility.

Materials and Reagents

-

Ethyl 2-hydroxy-5-methylnicotinate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

HPLC-grade solvents (acetonitrile, water, formic acid)

Protocol 1: Basic Hydrolysis (Saponification)

This is generally the preferred method for ester hydrolysis due to the irreversible nature of the reaction.[6]

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-hydroxy-5-methylnicotinate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

- Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

2. Reaction Execution:

- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Reaction Monitoring (TLC):

- Prepare a TLC developing chamber with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid).[7]

- Periodically, take a small aliquot of the reaction mixture, dilute it with a small amount of ethanol, and spot it on a TLC plate alongside a spot of the starting material.

- The disappearance of the starting material spot and the appearance of a more polar product spot (which will have a lower Rf value) indicate the progress of the reaction.

4. Workup:

- Once the reaction is complete, cool the mixture to room temperature.

- Remove the methanol under reduced pressure using a rotary evaporator.

- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.[8] The product, 2-hydroxy-5-methylnicotinic acid, should precipitate out of the solution.

- Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

5. Purification:

- Collect the solid product by vacuum filtration, washing with cold deionized water.

- The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[8][9]

Protocol 2: Acid-Catalyzed Hydrolysis

While often slower and reversible, acid-catalyzed hydrolysis can be advantageous if the substrate is sensitive to strong bases.

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-hydroxy-5-methylnicotinate (1.0 eq) in a mixture of water and a co-solvent like dioxane or ethanol.

- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 6N HCl solution).[6]

2. Reaction Execution:

- Heat the reaction mixture to reflux with vigorous stirring.

- Monitor the reaction progress by TLC or HPLC as described in the basic hydrolysis protocol. Due to the reversible nature of the reaction, it may require a longer reaction time to reach equilibrium.

3. Workup:

- After the reaction has reached the desired level of conversion, cool the mixture to room temperature.

- If a co-solvent was used, remove it under reduced pressure.

- Cool the aqueous solution in an ice bath to induce precipitation of the product.

4. Purification:

- Collect the solid product by vacuum filtration and wash with cold deionized water.

- Recrystallize the crude product from water or an ethanol/water mixture to obtain the pure 2-hydroxy-5-methylnicotinic acid.[8][9]

Data Presentation

| Parameter | Basic Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagents | Ethyl 2-hydroxy-5-methylnicotinate, NaOH, HCl | Ethyl 2-hydroxy-5-methylnicotinate, HCl or H₂SO₄ |

| Solvent | Methanol/Water or Ethanol/Water | Water with a co-solvent (e.g., Dioxane) |

| Temperature | Reflux (80-100 °C) | Reflux (100 °C) |

| Reaction Time | Typically 2-6 hours (monitor by TLC/HPLC) | Can be longer, 6-24 hours (monitor by TLC/HPLC) |

| Workup | Acidification to pH 3-4 | Cooling and precipitation |

| Purification | Recrystallization from water or ethanol/water | Recrystallization from water or ethanol/water |

Visualization

Reaction Workflow

Caption: Experimental workflow for the hydrolysis of ethyl 2-hydroxy-5-methylnicotinate.

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction is slow or incomplete | Insufficient heating, insufficient reagent, or steric hindrance. | Ensure the reaction is at a vigorous reflux. For basic hydrolysis, consider adding more NaOH. For acid hydrolysis, a longer reaction time may be necessary. |

| Low yield of precipitated product | The product may be partially soluble in the acidic aqueous solution. The pH was not optimal for precipitation. | Ensure the solution is sufficiently cooled before filtration. Extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product. Adjust the pH carefully to the isoelectric point of the carboxylic acid. |

| Product is oily or difficult to crystallize | Impurities are present. | Wash the crude product thoroughly. Consider a different recrystallization solvent or a solvent mixture. If the product is still oily, attempt a column chromatography purification on silica gel.[10] |

References

-

pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Molecules, 28(13), 5239. Available at: [Link]

-

Determination of Nicotinic Acid and Metabolites in Urine, Cosmetics, and Pharmaceuticals by High-Performance Liquid Chromatography with Novel Electrochemical Detection. (2016). Journal of the Chinese Chemical Society, 63(5), 423-429. Available at: [Link]

-

Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2020). LCGC International. Available at: [Link]

-

HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa. Available at: [Link]

-

TLC Lab: Monitoring Esterification Reaction. Studylib. Available at: [Link]

-

6-hydroxynicotinic acid. Organic Syntheses. Available at: [Link]

-

Monitoring Reactions by TLC. Washington State University. Available at: [Link]

-

Hydroxynicotinic acid crystallisation and solubility systematic studies. (2022). CrystEngComm, 24, 7153-7163. Available at: [Link]

-

2-HYDROXY-5-NITRONICOTINIC ACID. ChemBK. Available at: [Link]

-

Hydrolysis of esters. Chemguide. Available at: [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at: [Link]

-

2-Hydroxy-4-methylnicotinic acid. PubChem. Available at: [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

-

Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

Ester Hydrolysis with H₂SO₄. BYJU'S. Available at: [Link]

-

Hydrolysis of an Ester (Section 18.4C). University of Calgary. Available at: [Link]

-

Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. (2022). Journal of Molecular Structure, 1264, 133288. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1642. Available at: [Link]

-

Mannich bases in medicinal chemistry and drug design. (2017). RSC Advances, 7(57), 35663-35686. Available at: [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of Esters [saylordotorg.github.io]

- 4. byjus.com [byjus.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Reduction of Ethyl 2-hydroxy-5-methylnicotinate ester group

An Application Guide to the Selective Reduction of the Ester Group in Ethyl 2-hydroxy-5-methylnicotinate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the selective reduction of the ester functional group in Ethyl 2-hydroxy-5-methylnicotinate. The protocols and principles outlined herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical causality, ensuring reproducible and optimized outcomes.

Introduction and Strategic Importance

Ethyl 2-hydroxy-5-methylnicotinate is a substituted hydroxypyridine derivative. Its structural core is of significant interest in medicinal chemistry. The reduction of its ethyl ester group to either a primary alcohol—(2-hydroxy-5-methylpyridin-3-yl)methanol—or an aldehyde—2-hydroxy-5-methylnicotinaldehyde—yields versatile intermediates for the synthesis of more complex bioactive molecules. The choice of reducing agent and reaction conditions is paramount, as it dictates the final product and overall efficiency of the synthesis.

This guide focuses on two primary transformations: the complete reduction of the ester to a primary alcohol and the partial reduction to an aldehyde. We will explore the rationale for selecting specific hydride reagents, detail the reaction mechanisms, and provide robust, field-tested protocols.

Foundational Chemical Principles

Substrate Reactivity

The reactivity of Ethyl 2-hydroxy-5-methylnicotinate is governed by several factors:

-

The Ester Carbonyl: This is the primary electrophilic site for attack by nucleophilic hydride reagents.

-

The 2-Hydroxy Group: This phenolic proton is acidic and will react irreversibly with strong, basic hydride reagents like Lithium Aluminum Hydride (LiAlH₄). This necessitates the use of at least one additional equivalent of the reagent to account for this acid-base reaction before the reduction of the ester can proceed.

-

The Pyridine Ring: While generally resistant to hydride reduction, the pyridine nitrogen can coordinate with Lewis acidic metal centers (like Al³⁺ or Li⁺), which can influence the reactivity of the ester. Under harsh conditions, such as high-pressure catalytic hydrogenation, the ring itself can be reduced.[1][2]

Tautomerism

It is important to acknowledge that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For the target molecule, this equilibrium lies between the aromatic alcohol and the non-aromatic amide lactam. While the hydroxy form is typically favored in solution, the presence of the pyridone tautomer is a structural nuance to consider, though the primary reactive site for the intended transformations remains the ester group.

Strategic Selection of Reducing Agents

The choice of reducing agent is the most critical decision in this synthetic step. The desired product—alcohol or aldehyde—determines the appropriate reagent.

| Reagent | Abbreviation | Typical Product | Key Characteristics |

| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | A powerful, non-selective reducing agent. Reduces esters, carboxylic acids, amides, and nitriles.[3][4][5] Reacts violently with protic solvents. |

| Diisobutylaluminum Hydride | DIBAL-H | Aldehyde | A bulky and strong reducing agent. Allows for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[6][7][8][9] |

| Sodium Borohydride | NaBH₄ | No Reaction (typically) | A milder reducing agent, generally unreactive towards esters under standard conditions.[4][10] Its reactivity can be enhanced with additives or at higher temperatures.[11][12][13] |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Potential for Ring Reduction | Primarily used for reducing double bonds and nitro groups. Can reduce the pyridine ring under specific conditions, which is often undesirable for this transformation.[2][14] |

For the purposes of this guide, we will focus on the most reliable and distinct methods: LiAlH₄ for complete reduction to the alcohol and DIBAL-H for partial reduction to the aldehyde.

Detailed Protocols and Methodologies

Protocol 1: Complete Reduction to (2-hydroxy-5-methylpyridin-3-yl)methanol via LiAlH₄

This protocol describes the exhaustive reduction of the ester to a primary alcohol. The key principle is the use of a powerful hydride source, LiAlH₄, which first deprotonates the hydroxyl group and then proceeds to reduce the ester carbonyl in a two-step addition-elimination-addition sequence.[3][15]

Workflow for LiAlH₄ Reduction

Caption: Workflow for LiAlH₄ Reduction of Ethyl 2-hydroxy-5-methylnicotinate.

Materials:

-

Ethyl 2-hydroxy-5-methylnicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-